molecular formula C10H14ClN3 B2767536 1-[(6-chloro-3-pyridinyl)methyl]Piperazine CAS No. 1135439-04-1

1-[(6-chloro-3-pyridinyl)methyl]Piperazine

Cat. No.: B2767536
CAS No.: 1135439-04-1
M. Wt: 211.69
InChI Key: KNJMXYXFQZPYLD-UHFFFAOYSA-N
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Description

1-[(6-chloro-3-pyridinyl)methyl]Piperazine is a chemical compound with the molecular formula C10H14ClN3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(6-chloro-3-pyridinyl)methyl]Piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(6-chloro-3-pyridinyl)methyl]Piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-[(6-chloro-3-pyridinyl)methyl]Piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(6-chloro-3-pyridinyl)methyl]Piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

1-[(6-chloro-3-pyridinyl)methyl]Piperazine can be compared with other similar compounds, such as:

    1-[(6-chloro-3-pyridinyl)methyl]-4-methylpiperazine: This compound has a methyl group attached to the piperazine ring, which may alter its chemical and biological properties.

    1-[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-pentylidene-piperazine: The presence of a nitro group and a pentylidene chain introduces additional functional groups, potentially enhancing its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

1-[(6-chloro-3-pyridinyl)methyl]piperazine, a compound featuring a piperazine moiety substituted with a chlorinated pyridine, has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12ClN3\text{C}_9\text{H}_{12}\text{ClN}_3

This compound is characterized by the presence of a piperazine ring, which is known for its ability to interact with various biological targets due to its structural versatility.

Biological Activity Overview

This compound has been studied for multiple biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of piperazine have shown efficacy against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit essential enzymes .
  • Anticancer Properties : Some studies have explored the potential of piperazine derivatives in cancer therapy. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines, particularly through modulation of signaling pathways involved in cell proliferation .
  • Neuropharmacological Effects : The interaction of piperazine derivatives with neurotransmitter receptors has been a focus area. Specifically, compounds similar to this compound have been investigated for their affinity towards serotonin and dopamine receptors, indicating potential applications in treating neurological disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival and proliferation. For example, it has been shown to inhibit certain kinases that play a role in cancer cell signaling .
  • Receptor Modulation : By interacting with neurotransmitter receptors, this compound can alter synaptic transmission, which may lead to therapeutic effects in mood disorders or neurodegenerative diseases .
  • Membrane Disruption : The lipophilic nature of the piperazine ring allows it to integrate into lipid membranes, potentially disrupting cellular integrity and function in microbial cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalModulates serotonin and dopamine receptors

Case Study: Anticancer Activity

In a study focusing on the anticancer potential of piperazine derivatives, this compound was tested against various cancer cell lines. Results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Study: Neuropharmacological Effects

Another investigation assessed the neuropharmacological effects of related piperazine compounds on animal models exhibiting anxiety-like behaviors. The administration of these compounds led to significant reductions in anxiety scores, attributed to their action on serotonin receptors. This points towards their potential as anxiolytic agents .

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-10-2-1-9(7-13-10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJMXYXFQZPYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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